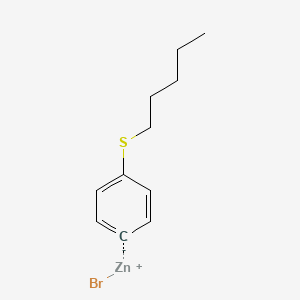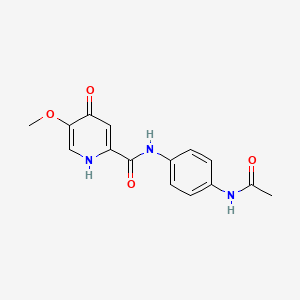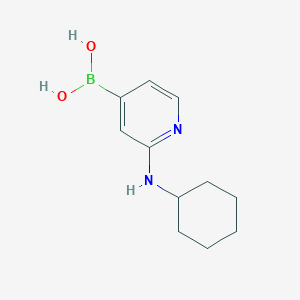
2-(Cyclohexylamino)pyridin-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)pyridin-4-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a cyclohexylamino group at the 2-position and a boronic acid group at the 4-position. The presence of both the boronic acid and the amine functionalities makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)pyridin-4-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)pyridin-4-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Strong Bases: Such as sodium hydroxide or potassium carbonate, used in deprotonation and metallation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Boronate Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Cyclohexylamino)pyridin-4-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)pyridin-4-ylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and amine groups. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The amine group can act as a nucleophile, participating in substitution reactions and forming stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic Acid: Similar structure but lacks the cyclohexylamino group.
2-Pyridinylboronic Acid: Similar structure but lacks the cyclohexylamino group.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the boronic acid group.
Uniqueness
2-(Cyclohexylamino)pyridin-4-ylboronic acid is unique due to the combination of the boronic acid and cyclohexylamino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its versatility and reactivity make it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
1346808-56-7 |
|---|---|
Molecular Formula |
C11H17BN2O2 |
Molecular Weight |
220.08 g/mol |
IUPAC Name |
[2-(cyclohexylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10,15-16H,1-5H2,(H,13,14) |
InChI Key |
ZDMPPRLVHLMECS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


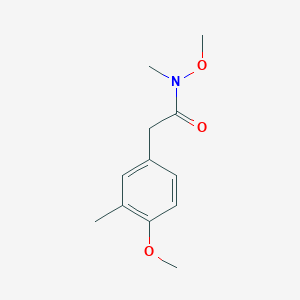
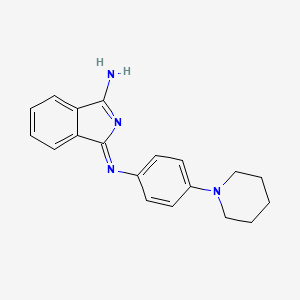
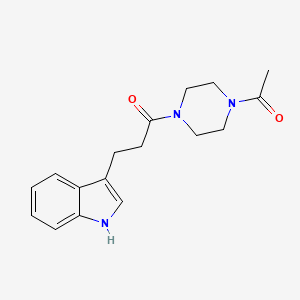
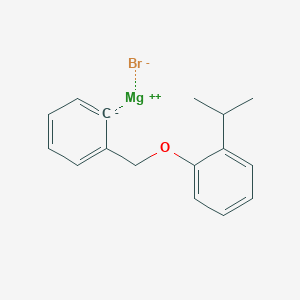
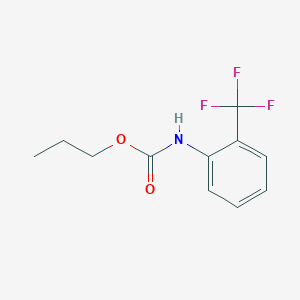
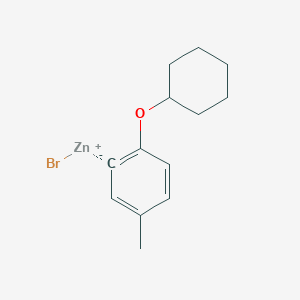
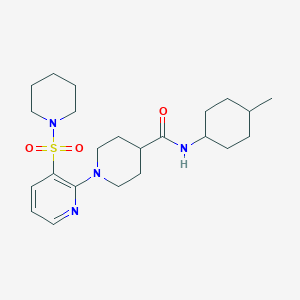
![4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
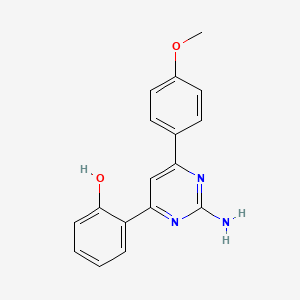
![9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14875490.png)
![2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine](/img/structure/B14875492.png)
![[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
